Para-Substitution Lowers Lipophilicity vs. Ortho-Isomer, Enhancing Aqueous Compatibility
The para-substituted 1-dodecyl-4-phenoxybenzene exhibits a calculated XlogP of 9.4, whereas its ortho-substituted isomer (1-dodecyl-2-phenoxybenzene, CAS 25619-63-0) has an XlogP of 9.7 [1][2]. This lower lipophilicity in the para-isomer reduces its preference for non-polar environments, which can improve dispersibility in aqueous formulations and affect partitioning in biphasic systems.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XlogP = 9.4 |
| Comparator Or Baseline | 1-Dodecyl-2-phenoxybenzene (ortho-isomer): XlogP = 9.7 |
| Quantified Difference | ΔXlogP = -0.3 |
| Conditions | Computed XlogP values from chemical databases |
Why This Matters
Selecting the para-isomer over the ortho-isomer can improve aqueous dispersibility and reduce unintended partitioning into non-polar phases in surfactant or emulsifier applications.
- [1] Chem960. 55191-60-1 (4-十二基苯基苯醚, Benzene, 1-dodecyl-4-phenoxy-). XlogP: 9.4. View Source
- [2] Chem960. 25619-63-0 (十二烷基二苯醚, 1-Dodecyl-2-phenoxybenzene). XlogP: 9.7. View Source
